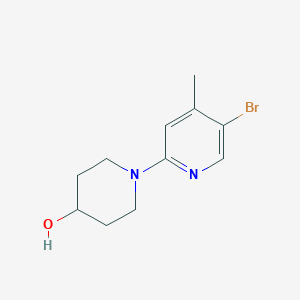
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol
説明
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a brominated methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Ring Formation: The brominated intermediate is then reacted with piperidine under suitable conditions to form the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miya
生物活性
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a brominated pyridine moiety, which enhances its reactivity and biological activity. The hydroxyl group at the 4-position of the piperidine ring is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been investigated for its potential as a phosphodiesterase inhibitor , which may have implications in treating neurological disorders by modulating cyclic nucleotide levels in cells.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Studies have shown that it can inhibit tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .
Antimicrobial Properties
In addition to its anticancer and neuropharmacological activities, this compound has demonstrated antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Synthesis and Applications
The synthesis of this compound typically involves bromination followed by piperidine ring formation. This compound serves as a building block for synthesizing more complex pharmaceutical compounds targeting central nervous system disorders and other therapeutic areas.
特性
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-11(13-7-10(8)12)14-4-2-9(15)3-5-14/h6-7,9,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBEYLGLJGECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247729 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-87-3 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















